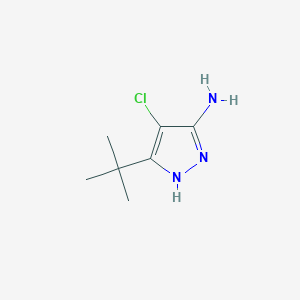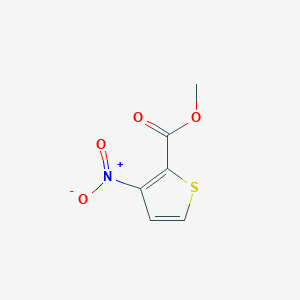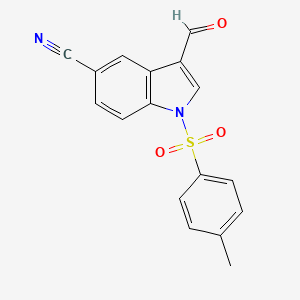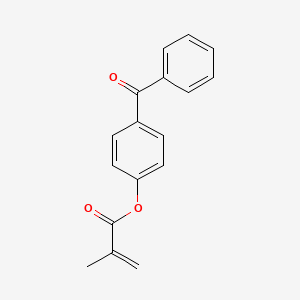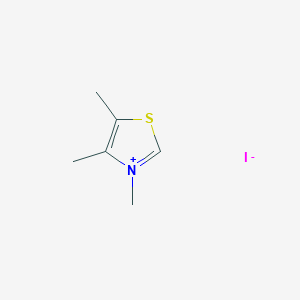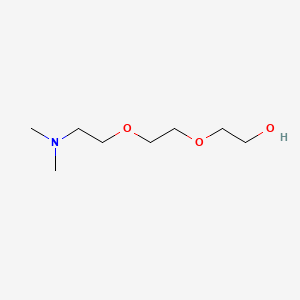
2-(2-(2-(二甲基氨基)乙氧基)乙氧基)乙醇
描述
“2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol” is an organic compound with the molecular formula C6H15NO2 . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .
Synthesis Analysis
The compound is manufactured by reacting dimethylamine and ethylene oxide . The synthesis process involves multiple stages, including the reaction of formaldehyde with 2-(2-Aminoethoxy)ethanol, followed by reactions with formic acid and butan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a tertiary amine, ether, and hydroxyl functionality . The molecular weight is 133.1888 .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . The conversion rate of ethylene oxide in the synthesis process is 94.1%, and the dimethylamine conversion rate is 97.4% .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 95 °C, a refractive index of 1.442, and a density of 0.954 g/mL at 25 °C .
科学研究应用
相平衡性质
- 蒸汽压和过量吉布斯函数:一项研究调查了二元混合物的蒸汽压和过量吉布斯函数,包括2-(2-(2-(二甲基氨基)乙氧基)乙氧基)乙醇与水的混合物。这项研究为这类混合物的热力学性质提供了见解,对工业和科学应用至关重要(Belabbaci et al., 2011)。
催化剂应用
- 乙醇在负载Au催化剂上的吸附和反应:该化合物在催化领域中进行了研究,特别是在负载Au催化剂上对乙醇的吸附和分解作用。这项研究扩展了对催化过程及其在化学转化中潜在应用的理解(Gazsi et al., 2011)。
新型硅酞菁合成
- 硅酞菁的合成:关于轴向二取代硅酞菁的研究,使用2-(2-(2-(二甲基氨基)乙氧基)乙氧基)乙醇作为轴向配体,已有文献记录。这些发现对有机化学领域做出了贡献,特别是在酞菁的合成和表征方面,这对材料科学和催化等领域具有各种应用(Bıyıklıoğlu & Çakır, 2012)。
吸收研究
- CO2在DMAEE-DGA-DBU水溶液中的吸收:该化合物已被用于研究CO2的吸收,特别是在DMAEE-DGA-DBU水溶液中。这项研究对理解这类溶液的吸收性能至关重要,这在环境和化学工程应用中具有相关性(Huang, Fu, & Fu, 2019)。
表面活性剂的合成和应用
- 阳离子表面活性剂的合成:一项研究专注于基于2-(2-(二甲基氨基)乙氧基)乙醇的阳离子表面活性剂的合成。这项研究对开发具有潜在应用的新型表面活性剂至关重要,包括在制药和化妆品等各个行业(Shaban et al., 2016)。
质子化胺研究
- 质子化胺的解离常数:研究了2-(2-(二甲基氨基)乙氧基)乙醇在水中的解离常数,为了解该化合物在水溶液中的化学行为提供了宝贵的数据。这类研究对设计和预测涉及该化合物的化学反应结果至关重要(Simond et al., 2012)。
作用机制
Target of Action
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol is a polyfunctional compound, having a tertiary amine, ether, and hydroxyl functionality . It is an organic compound with the molecular formula
C6H15NO2C_6H_{15}NO_2C6H15NO2
. Like other organic amines, it acts as a weak base .Mode of Action
The compound is manufactured by reacting dimethylamine and ethylene oxide . It has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . This suggests that it interacts with these gases, potentially altering their concentration or distribution.
Biochemical Pathways
Given its role in absorbing greenhouse gases , it may influence pathways related to gas transport and exchange.
Pharmacokinetics
Its physical properties such as boiling point (95 °c) and density (0954 g/mL at 25 °C) suggest that it is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol is used extensively in surfactants, which have been evaluated as corrosion inhibitors . Surfactants prepared are usually cationic and may also be used as a biocide . This is particularly important for oilfield applications against sulfate-reducing microorganisms . The material has other uses which include general applications such as clays, intermediates, plasticizers, and adhesives . It is also used as a catalyst, especially for polyurethanes .
Action Environment
The action of 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol can be influenced by environmental factors. For instance, its use in absorbing greenhouse gases suggests that its efficacy may be affected by the concentration of these gases in the environment . Additionally, its use in surfactants and as a biocide indicates that it may interact with biological organisms and materials, suggesting that its action could be influenced by the biological environment .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol plays a significant role in biochemical reactions due to its weakly basic nature. It interacts with various enzymes and proteins, primarily through its tertiary amine group, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins. This compound is known to interact with enzymes involved in the metabolism of amines, such as monoamine oxidase and cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a mild stimulant, enhancing cellular metabolism and promoting cell proliferation. At higher concentrations, it can be cytotoxic, leading to cell death through mechanisms such as apoptosis or necrosis. This compound can influence cell signaling pathways, including those involved in stress responses and apoptosis, by modulating the activity of key signaling molecules and transcription factors .
Molecular Mechanism
The molecular mechanism of action of 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol involves its interaction with cellular membranes and intracellular proteins. The tertiary amine group can interact with phospholipids in the cell membrane, altering membrane fluidity and permeability. Additionally, this compound can bind to specific proteins, leading to changes in their conformation and activity. For example, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters and leading to increased levels of these signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure can result in adaptive responses, such as the upregulation of detoxifying enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol in animal models vary with dosage. At low doses, it can have minimal or beneficial effects, such as enhancing cognitive function and reducing anxiety. At higher doses, it can be toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and even death. Threshold effects have been observed, where a small increase in dosage can lead to a significant increase in toxicity. These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol is involved in several metabolic pathways, primarily those related to the metabolism of amines. It is metabolized by enzymes such as cytochrome P450 and monoamine oxidase, which convert it into various metabolites that can be further processed and excreted from the body. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain cellular compartments. The distribution of this compound within the body can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol is influenced by its chemical properties and interactions with cellular components. It can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. This localization can affect its activity and function, as it can interact with different proteins and enzymes within these compartments. Post-translational modifications and targeting signals can also play a role in directing this compound to specific subcellular locations .
属性
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDPTKERPLATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445658 | |
| Record name | SBB061064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2741-30-2 | |
| Record name | SBB061064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


